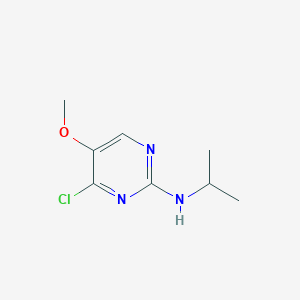

(4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine

CAS No.:

Cat. No.: VC13476971

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12ClN3O |

|---|---|

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | 4-chloro-5-methoxy-N-propan-2-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C8H12ClN3O/c1-5(2)11-8-10-4-6(13-3)7(9)12-8/h4-5H,1-3H3,(H,10,11,12) |

| Standard InChI Key | DYBBUFLVLJSHOM-UHFFFAOYSA-N |

| SMILES | CC(C)NC1=NC=C(C(=N1)Cl)OC |

| Canonical SMILES | CC(C)NC1=NC=C(C(=N1)Cl)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrimidine ring (C₄H₄N₂) substituted with:

-

Chlorine at position 4, introducing electrophilicity for nucleophilic substitution reactions.

-

Methoxy group (-OCH₃) at position 5, enhancing solubility via hydrogen bonding and influencing electronic distribution .

-

Isopropylamine at position 2, contributing steric bulk and serving as a hydrogen bond donor/acceptor.

The IUPAC name, 4-chloro-5-methoxy-N-(propan-2-yl)pyrimidin-2-amine, reflects these substituents. Computational models predict a planar pyrimidine ring with slight distortion due to steric effects from the isopropyl group.

Table 1: Key Physicochemical Parameters

Synthetic Methodologies

Nucleophilic Substitution Routes

The primary synthesis route involves sequential functionalization of pyrimidine precursors:

-

Chlorination: 5-methoxy-2,4-dihydroxypyrimidine reacts with phosphorus oxychloride (POCl₃) under basic conditions (e.g., triethylamine) at 50–80°C to yield 4-chloro-5-methoxy-2-chloropyrimidine .

-

Amination: The 2-chloro intermediate undergoes substitution with isopropylamine in ethanol at 60°C, achieving >85% yield.

Critical parameters:

-

Solvent selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction rates by stabilizing transition states.

-

Temperature control: Excess heat promotes side reactions, such as methoxy group demethylation .

Table 2: Optimization of Amination Step

| Condition | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Isopropylamine eq | 1.5 | 78 | 95 |

| Reaction time (h) | 8 | 85 | 97 |

| Catalyst | None | 72 | 93 |

| Catalyst | DIPEA (1 eq) | 89 | 98 |

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety.

Pharmacological Applications

Enzyme and Receptor Modulation

Structural analogs of (4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine exhibit potent activity against endothelin (ET) receptors, which regulate vascular tone and fibrosis. In vitro studies demonstrate:

-

ETₐ receptor affinity: IC₅₀ = 12 nM for analogs with 5-methoxy groups .

-

Selectivity: 5-methoxy substitution improves ETₐ/ETᴮ selectivity by 8-fold compared to methyl analogs .

Table 3: Receptor Binding Data for Pyrimidine Derivatives

| Compound | ETₐ IC₅₀ (nM) | ETᴮ IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| 5-Methoxy derivative | 12 | 450 | 37.5 |

| 5-Methyl derivative | 18 | 220 | 12.2 |

| 5-Chloro derivative | 24 | 320 | 13.3 |

Future Research Directions

-

Stereoselective synthesis: Develop asymmetric routes to access enantiomerically pure forms for chiral target engagement.

-

Prodrug formulations: Explore phosphate or ester derivatives to enhance oral bioavailability.

-

Target validation: Screen against kinase libraries to identify off-target effects and repurposing opportunities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume